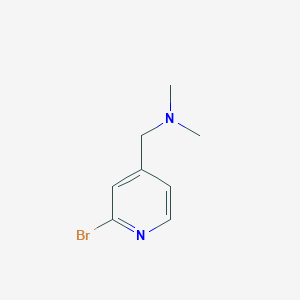![molecular formula C14H25BO3 B13697743 (R)-[2-(3-Oxocyclohexyl)ethyl]boronic Acid Pinacol Ester](/img/structure/B13697743.png)
(R)-[2-(3-Oxocyclohexyl)ethyl]boronic Acid Pinacol Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-[2-(3-Oxocyclohexyl)ethyl]boronic Acid Pinacol Ester is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-[2-(3-Oxocyclohexyl)ethyl]boronic Acid Pinacol Ester typically involves the reaction of a boronic acid with pinacol, a diol, under specific conditions. One common method is the esterification of the boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Industrial Production Methods
On an industrial scale, the production of ®-[2-(3-Oxocyclohexyl)ethyl]boronic Acid Pinacol Ester may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
®-[2-(3-Oxocyclohexyl)ethyl]boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced boron species.
Substitution: The boronic ester group can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts are frequently employed in substitution reactions, particularly in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester can yield boronic acids, while reduction can produce boranes.
科学的研究の応用
Chemistry
In chemistry, ®-[2-(3-Oxocyclohexyl)ethyl]boronic Acid Pinacol Ester is widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules.
Biology
In biological research, boronic esters are used as probes for the detection of biomolecules, such as sugars and amino acids, due to their ability to form reversible covalent bonds with diols and other functional groups.
Medicine
In medicine, boronic esters have potential applications in drug development, particularly as enzyme inhibitors. The boron atom can interact with active site residues in enzymes, leading to inhibition of their activity.
Industry
In the industrial sector, ®-[2-(3-Oxocyclohexyl)ethyl]boronic Acid Pinacol Ester is used in the production of advanced materials, such as polymers and optoelectronic devices, due to its unique chemical properties.
作用機序
The mechanism of action of ®-[2-(3-Oxocyclohexyl)ethyl]boronic Acid Pinacol Ester involves its ability to form covalent bonds with various functional groups. The boron atom in the ester can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of stable complexes. This interaction is crucial in its role as a reagent in cross-coupling reactions and as a probe in biological assays.
類似化合物との比較
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but with a phenyl group instead of the cyclohexyl group.
Methylboronic Acid Pinacol Ester: Contains a methyl group instead of the cyclohexyl group.
Vinylboronic Acid Pinacol Ester: Features a vinyl group in place of the cyclohexyl group.
Uniqueness
®-[2-(3-Oxocyclohexyl)ethyl]boronic Acid Pinacol Ester is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where such properties are advantageous, such as in the synthesis of sterically hindered molecules.
特性
分子式 |
C14H25BO3 |
|---|---|
分子量 |
252.16 g/mol |
IUPAC名 |
3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H25BO3/c1-13(2)14(3,4)18-15(17-13)9-8-11-6-5-7-12(16)10-11/h11H,5-10H2,1-4H3 |
InChIキー |
PZOJUSFYZQWLSA-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC2CCCC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-4-iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13697666.png)
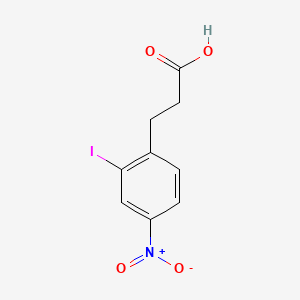
![2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine](/img/structure/B13697684.png)
![1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13697690.png)
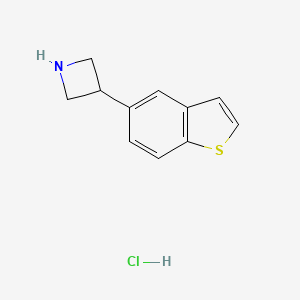

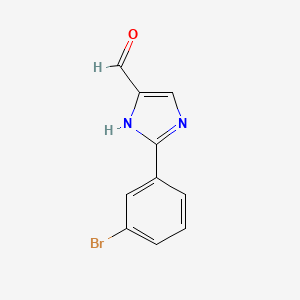
![2-Amino-4-(7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidine](/img/structure/B13697709.png)

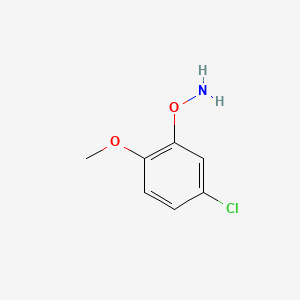
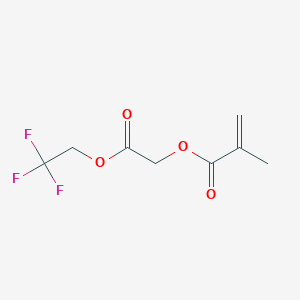
![O-[(5-Bromo-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13697728.png)
![cis-4-[[Methyl(2,2,2-trifluoroethyl)amino]methyl]cyclohexanamine](/img/structure/B13697733.png)
